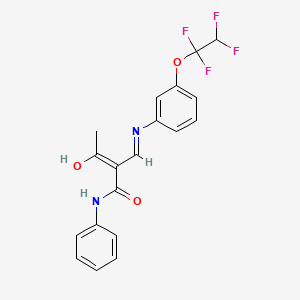2-Acetyl-N-phenyl-3-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)prop-2-enamide
CAS No.: 1025564-06-0
Cat. No.: VC4294858
Molecular Formula: C19H16F4N2O3
Molecular Weight: 396.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1025564-06-0 |
|---|---|
| Molecular Formula | C19H16F4N2O3 |
| Molecular Weight | 396.342 |
| IUPAC Name | (Z)-3-hydroxy-N-phenyl-2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]iminomethyl]but-2-enamide |
| Standard InChI | InChI=1S/C19H16F4N2O3/c1-12(26)16(17(27)25-13-6-3-2-4-7-13)11-24-14-8-5-9-15(10-14)28-19(22,23)18(20)21/h2-11,18,26H,1H3,(H,25,27)/b16-12-,24-11? |
| Standard InChI Key | IDROVPGFSAOTHL-WJDWOHSUSA-N |
| SMILES | CC(=C(C=NC1=CC(=CC=C1)OC(C(F)F)(F)F)C(=O)NC2=CC=CC=C2)O |
Introduction
Structural Overview
This compound belongs to a class of amides featuring:
-
Acetyl group: A functional group with the formula CH₃CO-, contributing to its reactivity.
-
N-phenyl substitution: A phenyl group attached to the nitrogen atom, enhancing aromaticity.
-
Tetrafluoroethoxy group: A fluorinated ether moiety that imparts hydrophobic and electron-withdrawing properties.
-
Propenamide backbone: A conjugated system providing rigidity and potential for molecular interactions.
General Formula
The molecular formula can be derived as , assuming standard valency and connectivity.
Synthesis Pathways
The synthesis of such compounds typically involves:
-
Amide Bond Formation:
-
Reaction between an acetyl chloride derivative and an amine group (e.g., N-phenylamine).
-
-
Etherification:
-
Introduction of the tetrafluoroethoxy group via nucleophilic substitution using a suitable halogenated precursor.
-
-
Conjugation:
-
Formation of the propenamide structure through aldol condensation or related reactions.
-
Example Reaction Scheme
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Acetyl chloride + N-phenylaniline | Base (e.g., pyridine), solvent (e.g., DCM) | High |
| 2 | Phenol derivative + Tetrafluoroethanol | Acid catalyst | Moderate |
| 3 | Aldehyde + Amide intermediate | Basic medium, heat | Variable |
Functional Characteristics
-
Hydrophobicity: Enhanced by the tetrafluoroethoxy group.
-
Electronic Effects: Fluorine atoms introduce strong electron-withdrawing effects, influencing reactivity.
-
Aromaticity: The phenyl groups contribute to stability and potential π-stacking interactions.
Potential Applications
Compounds with similar structures often exhibit biological activity due to their functional groups and conjugation systems. Potential applications include:
Pharmaceutical Use
-
Anti-inflammatory agents: Amides with aromatic substitutions are often screened for enzyme inhibition (e.g., COX or LOX pathways).
-
Anticancer potential: Fluorinated compounds are known for their enhanced bioavailability and metabolic stability.
Material Science
The fluorinated ether moiety may find applications in:
-
Hydrophobic coatings.
-
Dielectric materials due to low polarizability.
Techniques for Confirmation
-
NMR Spectroscopy:
-
-NMR: Signals from aromatic protons (~7–8 ppm), amide NH (~10–12 ppm).
-
-NMR: Peaks for carbonyl carbons (~170–180 ppm) and aromatic carbons (~120–140 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at ~396 m/z (depending on isotopic distribution).
-
-
Infrared Spectroscopy (IR):
-
Strong absorption at ~1650 cm (C=O stretch).
-
Peaks at ~1200–1300 cm for C-F bonds.
-
Synthesis Challenges
-
Introduction of fluorinated groups often requires specialized reagents and conditions.
-
Conjugated systems may undergo side reactions, reducing yields.
Stability Concerns
Fluorinated ethers can degrade under extreme acidic or basic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume